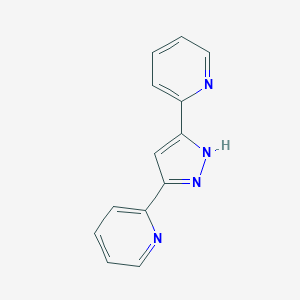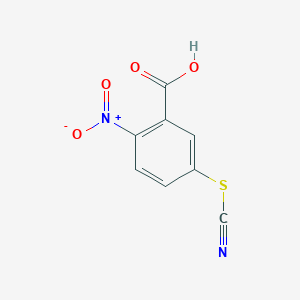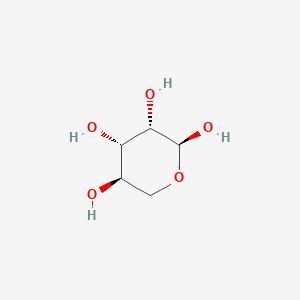
MCB-613
Übersicht
Beschreibung
MCB-613 is a cyclic ketone that is 4-ethylcyclohexanone substituted by pyridin-3-ylmethylene groups at positions 2 and 6. It is a potent small molecule stimulator of steroid receptor coactivators (SRCs). This compound increases SRCs’ interactions with other coactivators and markedly induces endoplasmic reticulum stress coupled to the generation of reactive oxygen species. Since cancer cells overexpress SRCs and rely on them for growth, this compound can be used to selectively induce excessive stress in cancer cells .
Wissenschaftliche Forschungsanwendungen
MCB-613 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the behavior of cyclic ketones and their interactions with other molecules.
Biology: The compound is used to investigate the role of steroid receptor coactivators in cellular processes and their interactions with other proteins.
Medicine: this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to selectively induce stress in cancer cells. .
Wirkmechanismus
MCB-613 exerts its effects by super-stimulating the transcriptional activity of steroid receptor coactivators. It increases the interactions between SRCs and other coactivators, leading to marked induction of endoplasmic reticulum stress and the generation of reactive oxygen species. This excessive stress selectively kills cancer cells by inducing aberrant cellular stress . The molecular targets of this compound include SRC-1, SRC-2, and SRC-3, which are involved in various cellular signaling pathways .
Biochemische Analyse
Biochemical Properties
MCB-613 interacts with steroid receptor coactivators (SRCs), which are proteins that interact with nuclear receptors and other transcription factors to drive target gene expression . This compound increases SRCs’ interactions with other coactivators . This interaction leads to the super-stimulation of SRCs’ transcriptional activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In cancer cells, it overstimulates SRC activity, leading to excessive generation of reactive oxygen species (ROS), cell stress, and death by a process called paraptosis . In cardiac cells, this compound has been shown to attenuate pathological remodeling post-myocardial infarction (MI). It decreases infarct size, apoptosis, hypertrophy, and fibrosis while maintaining significant cardiac function .
Molecular Mechanism
This compound selectively and reversibly binds to SRCs . This binding greatly enhances SRC transcriptional activity . In cancer cells, this overstimulation leads to the generation of ROS, causing cell stress and death . In cardiac cells, this compound inhibits macrophage inflammatory signaling and interleukin 1 (IL-1) signaling, attenuates fibroblast differentiation, and promotes Tsc22d3-expressing macrophages .
Temporal Effects in Laboratory Settings
This compound has been shown to have lasting effects when administered post-MI. It induces lasting protection from adverse remodeling
Dosage Effects in Animal Models
This compound has been tested in mouse models of myocardial infarction. When administered within hours post-MI, it has been shown to decrease infarct size, apoptosis, hypertrophy, and fibrosis while maintaining significant cardiac function .
Metabolic Pathways
It is known that this compound markedly induces ER stress coupled to the generation of ROS .
Subcellular Localization
Given its interactions with SRCs, it is likely that it localizes to the nucleus where it can interact with these transcriptional coactivators .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MCB-613, also known as 4-ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone, is synthesized through a multi-step process. The synthesis involves the condensation of 4-ethylcyclohexanone with pyridin-3-ylmethylene groups under specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
MCB-613 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive oxygen species.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly involving its pyridin-3-ylmethylene groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as dimethyl sulfoxide (DMSO) and ethanol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with modified pyridin-3-ylmethylene groups .
Vergleich Mit ähnlichen Verbindungen
MCB-613 is unique in its ability to super-stimulate steroid receptor coactivators and induce selective stress in cancer cells. Similar compounds include:
SRC-1 inhibitors: Compounds that inhibit SRC-1 activity but do not induce the same level of stress as this compound.
SRC-2 inhibitors: Compounds targeting SRC-2 with different mechanisms of action.
SRC-3 inhibitors: Compounds that inhibit SRC-3 activity but lack the super-stimulation effect of this compound.
This compound stands out due to its potent stimulation of SRCs and its ability to selectively target cancer cells, making it a promising candidate for cancer therapy .
Eigenschaften
IUPAC Name |
(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBSCBVEHMETSA-GDAWTGGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C/C(=C\C2=CN=CC=C2)/C(=O)/C(=C/C3=CN=CC=C3)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: MCB-613 exhibits a multifaceted mode of action, interacting with different targets depending on the cellular context.
ANone: Preclinical studies using animal models have shown encouraging results:
A: While this compound shows promise in preclinical cancer models, research on specific resistance mechanisms is still in its early stages. The current understanding revolves around its interaction with KEAP1 and the NRF2 pathway. Surprisingly, NRF2 knockout, which would typically sensitize cells to oxidative stress, actually increased sensitivity to this compound . This unexpected finding suggests that this compound's anticancer effects might involve an alternative KEAP1 substrate, and further investigations are needed to uncover the detailed mechanisms of action and potential resistance pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



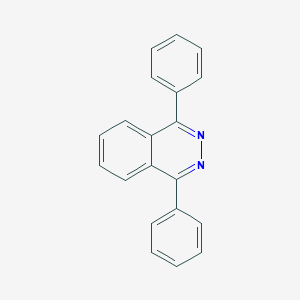
![4,5-Dihydro-3H,3'H-spiro[furan-2,1'-isobenzofuran]](/img/structure/B161055.png)
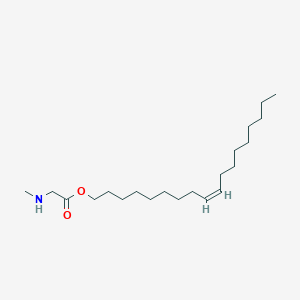


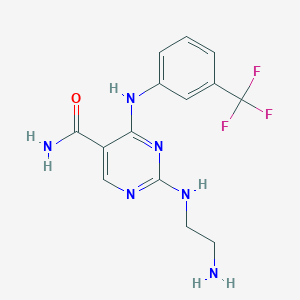

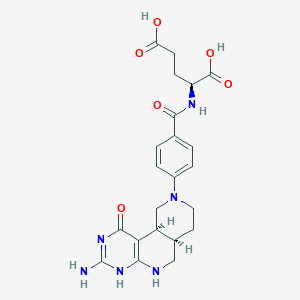

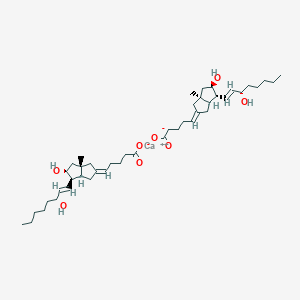
![(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride](/img/structure/B161077.png)
